molecular formula C11H17N3 B13317986 7-Cyclopropyl-3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

7-Cyclopropyl-3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B13317986
M. Wt: 191.27 g/mol
InChI Key: RHYIXCIFINJCLF-UHFFFAOYSA-N
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Description

7-Cyclopropyl-3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound is characterized by a fused pyrazolo-pyrimidine ring system, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Cyclopropyl-3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate pyrazole and pyrimidine precursors under controlled conditions. One common method involves the reaction of 5-amino-1H-pyrazole with ethyl cyanoacetate, followed by cyclization and subsequent functionalization to introduce the cyclopropyl and ethyl groups .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Cyclopropyl-3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles like amines and thiols.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with diverse functional groups .

Scientific Research Applications

7-Cyclopropyl-3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 7-Cyclopropyl-3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors, influencing signal transduction and cellular responses .

Comparison with Similar Compounds

Uniqueness: 7-Cyclopropyl-3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the cyclopropyl and ethyl groups enhances its stability and potential for diverse applications .

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

7-cyclopropyl-3-ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C11H17N3/c1-2-8-7-13-14-10(9-3-4-9)5-6-12-11(8)14/h7,9-10,12H,2-6H2,1H3

InChI Key

RHYIXCIFINJCLF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2NCCC(N2N=C1)C3CC3

Origin of Product

United States

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